5-(2,6-dichloro-4-fluorophenyl)oxazole
Description
5-(2,6-dichloro-4-fluorophenyl)oxazole is a heterocyclic compound with the molecular formula C9H4Cl2FNO and a molecular weight of 232.04 g/mol . This compound is characterized by the presence of an oxazole ring substituted with a 2,6-dichloro-4-fluorophenyl group. It is a solid at room temperature and is used in various scientific research applications due to its unique chemical properties .
Properties
IUPAC Name |
5-(2,6-dichloro-4-fluorophenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FNO/c10-6-1-5(12)2-7(11)9(6)8-3-13-4-14-8/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELDVXCSRLQVIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C2=CN=CO2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-dichloro-4-fluorophenyl)oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dichloro-4-fluoroaniline with glyoxal in the presence of a base to form the oxazole ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(2,6-dichloro-4-fluorophenyl)oxazole undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
5-(2,6-dichloro-4-fluorophenyl)oxazole is utilized in various fields of scientific research:
Mechanism of Action
The mechanism of action of 5-(2,6-dichloro-4-fluorophenyl)oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-(2,3-dichloro-6-fluorophenyl)oxazole
- 5-(2,6-dichloro-4-fluorophenyl)thiazole
- 5-(2,6-dichloro-4-fluorophenyl)imidazole
Uniqueness
5-(2,6-dichloro-4-fluorophenyl)oxazole is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Biological Activity
5-(2,6-Dichloro-4-fluorophenyl)oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by a unique structure that includes a fluorine atom and two chlorine atoms on the phenyl ring. The synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions. The general synthetic pathway includes:
- Starting Materials : 2,6-dichloro-4-fluoroaniline and oxalyl chloride.
- Cyclization : The reaction between the amine and oxalyl chloride leads to the formation of the oxazole ring.
Antimicrobial Activity
Research has demonstrated that this compound exhibits potent antimicrobial properties. It has been evaluated against various bacterial and fungal strains, showing significant inhibitory effects.
Minimum Inhibitory Concentration (MIC) Data :
| Microorganism | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
| Aspergillus niger | 4 |
These results indicate that the compound is particularly effective against Gram-positive bacteria and certain fungi, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of key signaling pathways.
Case Study Findings :
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Mechanism : Induction of caspase-dependent apoptosis and inhibition of cell proliferation.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in critical metabolic pathways or bind to receptors that modulate cellular responses.
Enzyme Inhibition
Inhibition studies have shown that the compound can target enzymes such as:
- Cyclooxygenase (COX) : Implicated in inflammation.
- Topoisomerases : Involved in DNA replication and repair.
These interactions suggest a multifaceted mechanism whereby the compound exerts both anti-inflammatory and anticancer effects .
Comparative Analysis with Similar Compounds
When compared to other oxazole derivatives, this compound stands out due to its unique halogen substitution pattern, which enhances its stability and biological activity.
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| 5-(3-bromo-5-chloro-4-methylphenyl)oxazole | Moderate | Low |
| 5-(3,5-difluoro-4-methylphenyl)oxazole | Low | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
